Methyl 2-amino-4-tert-butylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-tert-butylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)6-5-14-8(11)7(6)9(12)13-4/h5H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQYLLAFKIOSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349662-74-4 | |
| Record name | methyl 2-amino-4-tert-butylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Intermediate 2-Amino-4-tert-Butylthiophene-3-Carboxylic Acid
Reaction Setup :
Work-Up :
- Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with 5% HCl to remove unreacted sulfur and base.
- Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
Purification :
Esterification to Methyl 2-Amino-4-tert-Butylthiophene-3-Carboxylate
- Procedure : Dissolve the intermediate (5 mmol) in dry dichloromethane (10 mL), add methyl chloroformate (6 mmol) and DMAP (0.1 mmol), and stir at 0°C for 2 hours.
- Isolation : Quench with ice water, extract with DCM, and evaporate to obtain the title compound as a white solid (85% purity, further recrystallized from methanol).
Analytical Characterization and Validation
Spectroscopic Data
Comparative Yields and Conditions
| Ketone Substrate | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-tert-Butylcyclohexanone | Triethylamine | DMF | 82 | 98 |
| 4-Phenylcyclohexanone | Diethylamine | Methanol | 84 | 97 |
| Cyclohexanone | Morpholine | Ethanol | 76 | 95 |
Alternative Synthetic Routes and Modifications
Post-Synthetic Functionalization
Solvent and Catalyst Optimization
- Solvent Effects : DMF maximizes yield due to its high polarity and ability to stabilize intermediates, whereas methanol favors faster reaction times.
- Base Selection : Triethylamine outperforms weaker bases (e.g., K₂CO₃) in deprotonating intermediates, reducing side-product formation.
Challenges and Mitigation Strategies
Steric Hindrance from the tert-Butyl Group
Purification Difficulties
- Issue : Co-elution of byproducts during chromatography.
- Solution : Gradient elution (heptane:ethyl acetate from 10:1 to 1:1) resolves closely related impurities.
Industrial and Pharmacological Relevance
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-tert-butylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the carboxylate ester group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-tert-butylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-3-carboxylate derivatives vary in their ester groups (methyl, ethyl) and aromatic substituents (tert-butyl, methyl, chloro, etc.). Below is a comparative analysis based on structural features, synthesis, and physicochemical properties:
Structural and Functional Group Variations
Ester Group Influence: Methyl esters (e.g., the target compound) typically exhibit higher melting points and lower lipophilicity compared to ethyl esters due to reduced molecular weight and weaker van der Waals interactions. The choice of ester impacts synthetic pathways. Methyl esters are often synthesized via methanol esterification, while ethyl esters may require ethanol or ethyl chloride .
The tert-butyl group enhances hydrophobicity, which could improve membrane permeability in biological applications but reduce aqueous solubility .
Physicochemical Properties
Biological Activity
Methyl 2-amino-4-tert-butylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique thiophene structure with an amino group and a tert-butyl substituent. Its molecular formula is CHNOS, with a molecular weight of approximately 239.34 g/mol. The presence of the carboxylate ester functional group enhances its chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, modulating their activity. This interaction can lead to significant changes in cellular processes, such as:
- Inhibition of Enzyme Activity : The compound can inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
- Alteration of Signal Transduction Pathways : It may influence pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth and survival .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various bacterial strains. The following table summarizes its minimum inhibitory concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Escherichia coli | 50 |
| Streptococcus agalactiae | 75 |
| Staphylococcus aureus | 100 |
These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Potential
Research has also highlighted the anticancer potential of this compound. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. For instance, it has shown effectiveness against ovarian and breast cancer cells by targeting the Akt signaling pathway .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound revealed significant activity against E. coli and S. aureus. The compound was tested using agar-well diffusion methods, showing clear zones of inhibition, which confirmed its potential as an antimicrobial agent .
- Anticancer Activity : In vitro studies on human breast cancer cells indicated that treatment with this compound led to a reduction in cell viability and increased apoptotic markers compared to untreated controls. This suggests that the compound may serve as a lead candidate for developing new anticancer therapies .
Q & A
Basic: What are the recommended methods for synthesizing Methyl 2-amino-4-tert-butylthiophene-3-carboxylate, and how can reaction yields be optimized?
Answer:
The synthesis typically involves a Gewald reaction, utilizing 4-tert-butylcyclohexanone, methyl cyanoacetate, elemental sulfur, and a base (e.g., diethylamine) in methanol. Key steps include:
- Cyclocondensation : Heating the mixture under reflux (60–70°C) for 12–24 hours.
- Purification : Washing the precipitate with ice-cold methanol to remove unreacted sulfur and byproducts .
Optimization Strategies : - Stoichiometric Control : Maintain a 1:1 molar ratio of ketone to cyanoacetate to minimize side reactions.
- Catalyst Selection : Use amines like diethylamine or morpholine to enhance reaction kinetics.
- Temperature Gradients : Gradual cooling post-reaction improves crystallization and yield.
Basic: What safety protocols are critical when handling this compound?
Answer:
Refer to SDS guidelines for thiophene derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2A irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory System) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Key Techniques :
- NMR Spectroscopy : Confirm substituent positions via NMR (e.g., tert-butyl protons at δ 0.91 ppm as a singlet) and NMR (ester carbonyl at ~166 ppm) .
- IR Spectroscopy : Identify NH stretches (~3339–3475 cm) and ester C=O (~1663 cm) .
- HPLC : Use reverse-phase C18 columns with methanol/water gradients (30% → 100%) to assess purity (>95%) .
Advanced: How can crystallographic data resolve contradictions in reported molecular geometries of thiophene derivatives?
Answer:
- Software Tools : Refine single-crystal X-ray data using SHELXL (for small molecules) to model bond lengths/angles and detect disorder .
- Validation Metrics : Cross-check R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis to resolve ambiguities in tert-butyl group orientation .
- Comparative Studies : Align with Cambridge Structural Database (CSD) entries for analogous thiophenes to identify outliers in torsion angles .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
Methodological Framework :
- Functional Group Modifications : Synthesize analogs (e.g., replacing tert-butyl with cyclohexyl or phenyl) and test antimicrobial potency via MIC assays .
- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like tubulin (PDB: 1SA0) or adenosine receptors .
- Pharmacophore Mapping : Highlight critical moieties (e.g., amino and ester groups) using Schrödinger’s Phase to guide SAR .
Advanced: How can researchers address discrepancies in reported biological activity data across studies?
Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Dose-Response Curves : Calculate IC values using nonlinear regression (GraphPad Prism) to compare potency .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify trends .
Advanced: What advanced synthetic routes enable functionalization of the thiophene core for targeted drug design?
Answer:
- Electrophilic Substitution : Introduce halogens (Br, Cl) at the 5-position using NBS or SOCl in DMF at 0°C .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura reactions with Pd(PPh) to attach aryl/heteroaryl groups at the 4-position .
- Reductive Amination : Convert the amino group to secondary/tertiary amines using aldehydes/ketones and NaBHCN .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
- Desiccation : Use silica gel packs to mitigate moisture-induced degradation of the ester group .
Advanced: How can researchers leverage computational tools to predict metabolic pathways of this compound?
Answer:
- Software : Use ADMET Predictor (Simulations Plus) to simulate Phase I/II metabolism, focusing on esterase-mediated hydrolysis and CYP450 oxidation .
- Density Functional Theory (DFT) : Calculate activation energies for potential metabolites (e.g., sulfoxides) using Gaussian 16 at the B3LYP/6-31G* level .
Advanced: What mechanistic insights explain the compound’s interaction with biological targets like tubulin?
Answer:
- Biophysical Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics (k/k) to β-tubulin .
- Cryo-EM : Resolve ligand-tubulin complexes at 3–4 Å resolution to map binding pockets .
- Mutagenesis : Engineer tubulin mutants (e.g., T274A) to validate hydrogen bonding with the carboxylate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
